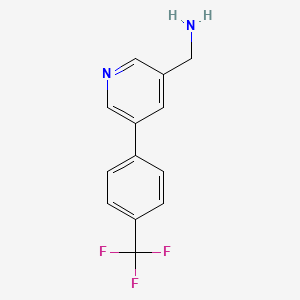

N-(4-Butoxyphenyl)-2-chloropropanamide

Vue d'ensemble

Description

Synthesis Analysis

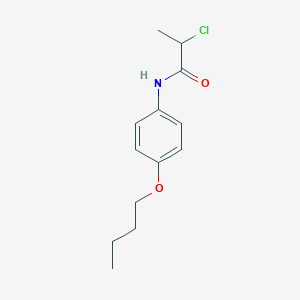

The synthesis of N-(4-Butoxyphenyl)acetamide, a similar compound, has been reported . It is synthesized via an SN2 nucleophilic substitution reaction from N(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide .Molecular Structure Analysis

The molecular structure of N-(4-Butoxyphenyl)acetamide, a similar compound, is available . It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol .Chemical Reactions Analysis

The synthesis of N-(4-Butoxyphenyl)acetamide involves an SN2 nucleophilic substitution reaction . This type of reaction is characterized by a nucleophile attacking the carbon atom attached to the leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Butoxyphenyl)acetamide, a similar compound, include a molecular weight of 207.27 g/mol, and it is stable at room temperature .Applications De Recherche Scientifique

Environmental Impact and Toxicology

Global Research Trends and Gaps : Studies have focused on the toxicology and mutagenicity of 2,4-D, revealing rapid advancements in this field. The USA, Canada, and China are leading contributors to this research. Current trends indicate a focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).

Potential Impact on Humans and Ecosystems : The presence of 2,4-D in the environment, particularly in regions with high agricultural activity, raises concerns about its potential lethal effects on non-target organisms. Research suggests that future studies should focus more on molecular biology, specifically gene expression, and the assessment of exposure in humans or vertebrate bioindicators (Islam et al., 2017).

Impact of Emission on Aquatic Environment : Chlorophenols like 2,4-dichlorophenol exhibit moderate toxicity to mammalian and aquatic life. Their persistence in the environment can vary greatly based on the presence of microflora capable of biodegradation. Notably, chlorophenols are known for their strong organoleptic effect (Krijgsheld & Gen, 1986).

Biodegradation and Environmental Remediation : Microorganisms play a crucial role in degrading 2,4-D, preventing environmental pollution and protecting public health. This review highlights the importance of understanding the role of microorganisms in the degradation process and the potential for bioremediation strategies (Magnoli et al., 2020).

Sorption to Soil and Minerals : The sorption behavior of 2,4-D and other phenoxy herbicides in soil is a critical factor in understanding their environmental fate. This review compiles a database of soil-water distribution coefficients and explores the influence of soil parameters like pH, organic carbon content, and iron oxides on herbicide sorption (Werner, Garratt, & Pigott, 2012).

Human Health Implications

Toxicity and Clinical Management : Chlorophenoxy herbicides, including 2,4-D, display various mechanisms of toxicity such as cell membrane damage and metabolic disruption. Clinical features following ingestion include gastrointestinal symptoms, neurotoxic effects, and occasionally respiratory failure. Management strategies such as alkaline diuresis and hemodialysis may enhance herbicide elimination in cases of severe poisoning (Bradberry, Watt, Proudfoot, & Vale, 2000).

Treatment of Pesticide-Contaminated Wastewater : The pesticide production industry generates wastewater containing toxic pollutants like 2,4-D. This review discusses the effectiveness of biological processes and granular activated carbon in removing these contaminants, highlighting the need for experimental evaluations to refine process design and efficiency (Goodwin, Carra, Campo, & Soares, 2018).

Safety and Hazards

The safety data sheet for 4-Butoxyacetanilide, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Relevant Papers The papers retrieved provide information on the synthesis, properties, and applications of similar compounds . They highlight the importance of these compounds in various fields, including organic chemistry and materials science .

Mécanisme D'action

Target of Action

N-(4-Butoxyphenyl)-2-chloropropanamide, also known as Bufexamac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets skin conditions like atopic eczema and inflammatory dermatoses . It is typically administered topically for the treatment of these conditions .

Mode of Action

As an nsaid, it is believed to work by reducing the production of prostaglandins, chemicals that cells produce in response to injury, causing inflammation, pain, and fever .

Biochemical Pathways

As an nsaid, it likely affects the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins .

Pharmacokinetics

As a topical medication, it is likely that its absorption, distribution, metabolism, and excretion (ADME) properties differ significantly from those of orally administered drugs .

Result of Action

The primary result of N-(4-Butoxyphenyl)-2-chloropropanamide’s action is the reduction of inflammation and pain in the skin conditions it is used to treat . This is likely due to its inhibition of prostaglandin production, reducing the inflammatory response .

Action Environment

The action of N-(4-Butoxyphenyl)-2-chloropropanamide can be influenced by various environmental factors. For instance, the pH of the skin can affect the drug’s absorption and efficacy . Additionally, factors such as temperature and humidity can influence the stability of the drug .

Propriétés

IUPAC Name |

N-(4-butoxyphenyl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-3-4-9-17-12-7-5-11(6-8-12)15-13(16)10(2)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVYZFLOYDRNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

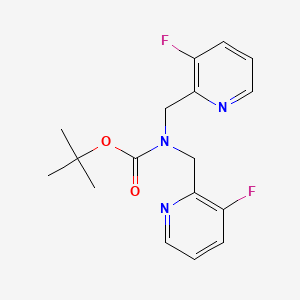

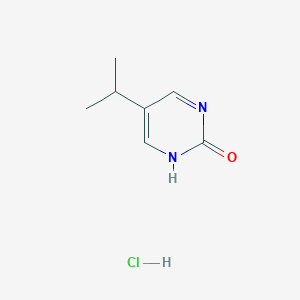

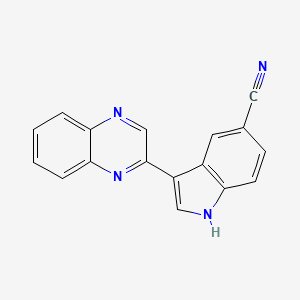

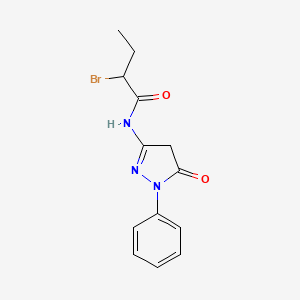

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1402831.png)

![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)

![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)

![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid hydrochloride](/img/structure/B1402850.png)